molecular formula C14H24O8 B13866726 Valproic Acid-d6 Beta-D-Glucuronide

Valproic Acid-d6 Beta-D-Glucuronide

Cat. No.: B13866726
M. Wt: 326.37 g/mol
InChI Key: XXKSYIHWRBBHIC-XVMBEYOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valproic Acid-d6 Beta-D-Glucuronide is a metabolite of Valproic Acid, a widely used anticonvulsant and mood-stabilizing drug. This compound is specifically labeled with deuterium (d6), making it useful in various research applications, particularly in the study of metabolic pathways and drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Valproic Acid-d6 Beta-D-Glucuronide involves the glucuronidation of Valproic Acid-d6. This process typically requires the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to Valproic Acid-d6 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Valproic Acid-d6 Beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions .

Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by beta-glucuronidase enzymes under mild acidic conditions. This reaction results in the release of Valproic Acid-d6 and glucuronic acid .

Major Products Formed: The major products formed from the hydrolysis of this compound are Valproic Acid-d6 and glucuronic acid .

Comparison with Similar Compounds

Uniqueness: Valproic Acid-d6 Beta-D-Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in mass spectrometry .

Properties

Molecular Formula

C14H24O8

Molecular Weight

326.37 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14-/m0/s1/i1D3,2D3

InChI Key

XXKSYIHWRBBHIC-XVMBEYOISA-N

Isomeric SMILES

[2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O

Canonical SMILES

CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O

Origin of Product

United States

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